molecular formula C13H24O3 B13778860 3-Methylbutyl 1-hydroxycyclohexaneacetate CAS No. 6946-66-3

3-Methylbutyl 1-hydroxycyclohexaneacetate

Cat. No.: B13778860
CAS No.: 6946-66-3
M. Wt: 228.33 g/mol
InChI Key: YPZJKRRAQSWQCI-UHFFFAOYSA-N
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Description

Strategic Importance of Multifunctional Cyclohexane (B81311) Derivatives in Chemical Sciences

The cyclohexane ring is a six-carbon aliphatic structure that is a fundamental building block in organic chemistry. When functionalized with various substituent groups, cyclohexane derivatives become strategically important molecules with diverse applications. azjm.org

Industrially, cyclohexane is a critical feedstock for the production of polyamides like nylon-6 and nylon-6,6. mdpi.comresearchgate.net The transformation of cyclohexane into cyclohexanol (B46403) and cyclohexanone (B45756) is a key step in synthesizing caprolactam, the monomer for these widely used polymers. mdpi.comresearchgate.net

Furthermore, functionally substituted cyclohexane derivatives are a subject of intense research due to their wide range of biological properties. azjm.orgresearchgate.net Studies have explored their potential as antimicrobial agents, offering a possible alternative to traditional antibiotics in the face of growing resistance. azjm.orgresearchgate.netsemanticscholar.org The specific arrangement of functional groups on the cyclohexane scaffold can lead to compounds with unique therapeutic or material properties, making them valuable targets for synthesis and investigation. researchgate.net

Rationale for Academic Inquiry into 3-Methylbutyl 1-hydroxycyclohexaneacetate

While specific, in-depth research literature on this compound is not widely available, the rationale for academic inquiry into this compound can be inferred from its molecular structure. uni.lu The molecule combines a stable cyclohexane ring, a reactive hydroxyl group, and an ester functionality, making it a multifunctional derivative.

The academic interest in a compound like this stems from several potential avenues:

Synthesis of Novel Polymers: The hydroxyl group provides a reactive site for polymerization reactions, while the ester and the bulky 3-methylbutyl group could influence the physical properties (e.g., solubility, thermal stability, flexibility) of the resulting polymer.

Exploration of Biological Activity: As many functionalized cyclohexane derivatives exhibit biological effects, synthesizing and screening this compound and related compounds could lead to the discovery of new pharmacologically active agents. azjm.orgresearchgate.net

Use as a Specialty Chemical: The unique combination of functional groups could make it a useful intermediate in the synthesis of more complex molecules, or it could have applications as a specialty solvent, plasticizer, or fragrance component.

The investigation into such molecules contributes to the fundamental understanding of structure-property relationships in organic chemistry.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 6946-66-3 pschemicals.com
Molecular Formula C13H24O3 uni.lupschemicals.comncats.io
Molecular Weight 228.3279 g/mol ncats.io
Monoisotopic Mass 228.17255 Da uni.lu

| Synonyms | 1-Hydroxycyclohexaneacetic acid 3-methylbutyl ester; 3-methylbutyl 2-(1-hydroxycyclohexyl)acetate uni.lupschemicals.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6946-66-3

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

3-methylbutyl 2-(1-hydroxycyclohexyl)acetate

InChI

InChI=1S/C13H24O3/c1-11(2)6-9-16-12(14)10-13(15)7-4-3-5-8-13/h11,15H,3-10H2,1-2H3

InChI Key

YPZJKRRAQSWQCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)CC1(CCCCC1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Esterification Approaches for Complex Alcohol and Carboxylic Acid Precursors

The formation of 3-Methylbutyl 1-hydroxycyclohexaneacetate from 1-hydroxycyclohexaneacetic acid and 3-methylbutanol (isoamyl alcohol) requires careful consideration of esterification methods due to the steric hindrance around the tertiary hydroxyl group of the carboxylic acid. ontosight.ai Traditional Fischer-Speier esterification, while straightforward, often proves inefficient for sterically demanding substrates. ontosight.ai

Catalyst Systems in Ester Synthesis

To overcome the limitations of classical acid catalysis, a range of more sophisticated catalyst systems can be employed. These systems are designed to activate either the carboxylic acid or the alcohol, facilitating the nucleophilic attack that leads to ester formation.

Carbodiimide-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the formation of an amide bond and, relevantly, an ester bond by activating the carboxylic acid. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. This method is particularly effective for sterically hindered substrates and proceeds under mild conditions.

Enzymatic Catalysis: Lipases are increasingly utilized as biocatalysts for ester synthesis due to their high selectivity and operation under mild reaction conditions. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), have demonstrated high efficiency in the esterification of various alcohols and carboxylic acids, including those with significant steric bulk. This enzymatic approach offers an environmentally benign alternative to chemical catalysts.

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as expandable graphite (B72142), offers advantages in terms of ease of separation and catalyst reusability. Studies on the esterification of isoamyl alcohol with acetic acid have shown high yields using expandable graphite as a catalyst, suggesting its potential applicability in the synthesis of the target molecule.

Catalyst SystemGeneral Reaction ConditionsAdvantagesPotential Challenges
DCC/DMAP Anhydrous organic solvent (e.g., DCM), room temperatureHigh yields for sterically hindered substrates, mild conditionsFormation of dicyclohexylurea (DCU) byproduct can complicate purification
EDC/DMAP Aqueous or organic solvent, room temperatureWater-soluble byproduct, suitable for a wider range of solventsCan be more expensive than DCC
Immobilized Lipase Organic solvent or solvent-free, mild temperature (e.g., 40-60 °C)High selectivity, environmentally friendly, catalyst reusabilitySlower reaction rates compared to chemical methods, potential for enzyme denaturation
Solid Acid Catalysts Elevated temperatures, often with removal of waterCatalyst is easily separated and reused, can be more cost-effectiveMay require higher temperatures, potential for side reactions

Reaction Condition Optimization for High Yield and Selectivity

Achieving high yields and selectivity in the esterification of 1-hydroxycyclohexaneacetic acid with 3-methylbutanol necessitates the careful optimization of several reaction parameters.

Temperature and Reaction Time: The optimal temperature and reaction time are highly dependent on the chosen catalyst system. For instance, Fischer esterification typically requires elevated temperatures and prolonged reaction times to drive the equilibrium towards the product. In contrast, carbodiimide-mediated reactions can often be completed at room temperature within a few hours. Enzymatic reactions have a specific optimal temperature range to ensure maximum enzyme activity without causing denaturation.

Molar Ratio of Reactants: Employing an excess of one reactant, typically the less expensive and more readily available alcohol (3-methylbutanol), can shift the reaction equilibrium to favor the formation of the ester, thereby increasing the yield. Orthogonal experiments in similar esterification systems have shown that an optimal molar ratio of alcohol to acid can significantly enhance product formation.

Removal of Water: As water is a byproduct of esterification, its removal from the reaction mixture is a critical factor in driving the reaction to completion, in accordance with Le Châtelier's principle. This can be achieved through various techniques, including azeotropic distillation using a Dean-Stark apparatus, or by the use of dehydrating agents.

Solvent Choice: The choice of solvent can influence the reaction rate and equilibrium position. Non-polar, aprotic solvents are often preferred for carbodiimide-mediated and acid-catalyzed esterifications to minimize side reactions. For enzymatic reactions, the solvent choice is crucial to maintain enzyme activity.

ParameterEffect on Yield and SelectivityOptimization Strategy
Temperature Higher temperatures generally increase reaction rate but can lead to side reactions or catalyst degradation.Identify the optimal temperature for the specific catalyst system through systematic studies.
Reactant Ratio Using an excess of the alcohol can shift the equilibrium to favor product formation.Experiment with different molar ratios of 3-methylbutanol to 1-hydroxycyclohexaneacetic acid.
Water Removal Continuous removal of water drives the reaction towards the ester product.Employ a Dean-Stark trap or add molecular sieves to the reaction mixture.
Catalyst Loading Increasing catalyst concentration can increase the reaction rate up to a certain point.Determine the optimal catalyst loading to balance reaction speed and cost-effectiveness.

Functional Group Interconversions of Hydroxyl and Ester Moieties

The presence of both a tertiary hydroxyl group and an ester functionality in this compound allows for a variety of selective chemical transformations, enabling the synthesis of diverse derivatives.

Selective Oxidation and Reduction Strategies

The differential reactivity of the hydroxyl and ester groups can be exploited to achieve selective oxidation or reduction.

Selective Oxidation: The oxidation of the tertiary hydroxyl group in this compound to a ketone is challenging as tertiary alcohols are generally resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds. However, specialized reagents and conditions can be employed. For instance, strong oxidants under forcing conditions might lead to ring-opening or degradation of the molecule. Milder, more selective methods, potentially involving radical intermediates or specific catalytic systems, would be necessary to achieve the desired transformation while preserving the ester group.

Selective Reduction: The ester group can be selectively reduced to a primary alcohol in the presence of the tertiary hydroxyl group. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the ester to the corresponding diol (1-(hydroxymethyl)cyclohexanol) and 3-methylbutanol. To achieve selectivity, a milder reducing agent would be required. Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters, which could allow for reactions at other parts of the molecule while leaving the ester intact. For the selective reduction of the ester, reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can often convert esters to aldehydes or, with further reduction, to primary alcohols, potentially with minimal effect on the tertiary alcohol.

TransformationReagent/ConditionsExpected ProductSelectivity Considerations
Oxidation of Tertiary OH Specialized oxidants (e.g., RuO4, ozone)3-Methylbutyl 1-oxocyclohexaneacetateHigh potential for side reactions and degradation of the ester.
Reduction of Ester LiAlH4, followed by aqueous workup1-(Hydroxymethyl)cyclohexanol and 3-methylbutanolLiAlH4 will also reduce other carbonyls and can deprotonate the tertiary alcohol.
Selective Ester Reduction DIBAL-H at low temperature1-(Hydroxymethyl)cyclohexanolCareful control of stoichiometry and temperature is crucial to avoid over-reduction or reaction with the hydroxyl group.

Alkylation and Acylation Reactions

The tertiary hydroxyl group of this compound can undergo alkylation and acylation to form ethers and new esters, respectively.

Alkylation: The alkylation of the tertiary hydroxyl group to form an ether requires the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. Due to the steric hindrance of the tertiary alcohol, strong bases such as sodium hydride (NaH) are typically required. The resulting alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. The ester group is generally stable under these conditions.

Acylation: The tertiary hydroxyl group can be acylated to form a diester. This reaction is often challenging due to the steric hindrance of the tertiary alcohol. Standard acylation methods using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) may be slow. More reactive acylating agents or the use of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction. The reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent.

Stereochemical Control in Synthesis of Cyclohexane (B81311) Derivatives

The synthesis of this compound from achiral starting materials results in a racemic mixture. However, the development of stereoselective synthetic routes to prepare enantiomerically pure forms of the 1-hydroxycyclohexaneacetic acid precursor is an area of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.

The key challenge lies in controlling the stereocenter at the C1 position of the cyclohexane ring. This can be achieved through several strategies:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the cyclohexane ring or the introduction of the hydroxyl and acetic acid moieties. For example, asymmetric aldol (B89426) reactions or Michael additions to construct the cyclohexane framework can set the desired stereochemistry.

Resolution of Racemates: Synthesizing the racemic 1-hydroxycyclohexaneacetic acid and then separating the enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent removal of the resolving agent.

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure cyclohexane derivative from the chiral pool of natural products.

The choice of strategy depends on factors such as the desired scale of the synthesis, the availability of chiral starting materials or catalysts, and the efficiency of the stereoselective step.

Diastereoselective and Enantioselective Synthesis

The potential for stereoisomerism exists in this compound due to the presence of a chiral center at the carbon atom of the cyclohexane ring bearing the hydroxyl and acetate (B1210297) groups. This would give rise to (R)- and (S)-enantiomers. However, the scientific literature lacks any studies on the diastereoselective or enantioselective synthesis of this specific compound.

General approaches to achieve stereoselectivity in related molecules, such as other derivatives of 1-hydroxycycloalkane-1-carboxylic acids, have been explored. These methods often involve the use of chiral starting materials or catalysts to control the formation of specific stereoisomers. For instance, stereoselective preparations of 1-hydroxycyclopentene-1-carboxylic acid derivatives have been reported, utilizing chiral equivalents of glycolate (B3277807) derivatives. researchgate.net Such strategies, while informative for the broader class of α-hydroxy acids, have not been specifically applied to this compound.

Chiral Auxiliary and Catalyst-Directed Approaches

In the absence of direct research, one can speculate on potential synthetic strategies. The use of chiral auxiliaries, which are chemical compounds that can be temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction, is a common technique in asymmetric synthesis. nih.gov A chiral auxiliary could theoretically be attached to the 1-hydroxycyclohexaneacetic acid precursor to direct the stereoselective formation of one enantiomer over the other. After the desired stereocenter is set, the auxiliary would be removed.

Similarly, catalyst-directed approaches, employing chiral catalysts such as enzymes or metal-ligand complexes, could potentially be used to achieve an enantioselective synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer. While the enantioselective synthesis of various compounds, including 1,12-disubstituted whiterose.ac.ukhelicenes and 1-aminoindene derivatives, has been achieved using chiral catalysts, no such applications to this compound have been reported. rsc.orgnih.gov

Green Chemistry Principles in Synthetic Design for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While no studies have specifically addressed the green synthesis of this compound, research on the green synthesis of a structurally related ester, isoamyl acetate (also known as 3-methylbutyl acetate), offers insights into potentially applicable principles. whiterose.ac.ukwhiterose.ac.uk

For the synthesis of isoamyl acetate, researchers have utilized environmentally benign catalysts, such as ball-milled seashells, under solvent-free conditions. whiterose.ac.ukwhiterose.ac.uk This approach avoids the use of corrosive acids and toxic solvents typically employed in traditional Fisher esterification. whiterose.ac.ukthermofisher.com Such a strategy could theoretically be adapted for the synthesis of this compound, using 1-hydroxycyclohexaneacetic acid and 3-methylbutanol as reactants. This would involve exploring heterogeneous, reusable catalysts and solvent-free reaction conditions to improve the environmental footprint of the synthesis. However, it is important to reiterate that such an application remains hypothetical in the absence of dedicated research.

Advanced Spectroscopic and Structural Elucidation Studies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of 3-Methylbutyl 1-hydroxycyclohexaneacetate is C13H24O3. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Based on computational predictions, the monoisotopic mass of the neutral molecule is 228.17255 Da. In mass spectrometry, especially with soft ionization techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]+. The predicted m/z for this protonated molecule is 229.17983.

SpeciesPredicted m/z
[M+H]+229.17983
[M+Na]+251.16177

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

While specific experimental MS/MS data for this compound is not widely available in public literature, the expected fragmentation patterns can be predicted based on its structure. The ester linkage is a likely site for cleavage. Fragmentation could lead to the loss of the 3-methylbutyl group or parts of the cyclohexaneacetate moiety.

Parent Ion (m/z)Predicted Fragment Ion (m/z)Possible Neutral Loss
229.17983--

No publicly available experimental data for MS/MS fragmentation of this compound could be located. The table is presented as a template for expected data.

X-ray Crystallography for Solid-State Structural Confirmation (if crystalline form available)

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in its solid state. This technique requires the compound to be in a crystalline form. When a crystal is irradiated with X-rays, the atoms diffract the X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed model of the atomic arrangement.

A thorough search of publicly accessible crystallographic databases reveals no published X-ray crystal structure for this compound. This suggests that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been deposited in public repositories. Without a crystal structure, information regarding bond lengths, bond angles, and the conformation of the molecule in the solid state remains undetermined.

Chromatographic and Separative Analytical Methodologies

Gas Chromatography (GC) for Volatility-Based Analysis

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. Given that 3-Methylbutyl 1-hydroxycyclohexaneacetate is an ester, it is expected to possess sufficient volatility for GC analysis. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column.

The successful analysis of this compound by GC would depend on several key parameters. The choice of the stationary phase is critical; a mid-polarity phase would likely be suitable for this moderately polar ester. The oven temperature program would need to be optimized to ensure adequate separation from other components in a sample matrix without causing thermal degradation of the analyte. The injector temperature is also a crucial parameter to ensure efficient volatilization of the compound without decomposition.

While direct analysis is plausible, the presence of a hydroxyl group in the molecule may lead to peak tailing due to interactions with active sites in the GC system. To mitigate this and improve chromatographic performance, derivatization of the hydroxyl group, for instance, through silylation to form a trimethylsilyl (B98337) ether, could be employed. This would increase the compound's volatility and reduce its polarity, resulting in sharper, more symmetrical peaks.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Cyclohexaneacetate Esters

ParameterTypical SettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides high-resolution separation of components.
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent)A versatile, mid-polarity phase suitable for a wide range of compounds including esters.
Carrier Gas Helium or HydrogenInert mobile phase to carry the analyte through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/minA temperature gradient to separate compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides high sensitivity for organic compounds, while MS allows for positive identification.

For unambiguous identification and reliable quantification of this compound, coupling gas chromatography with mass spectrometry (GC-MS) is the method of choice. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a characteristic fingerprint of the molecule, allowing for its identification by comparing the fragmentation pattern to spectral libraries or by interpretation.

In the context of this compound, electron ionization (EI) would likely be used. The resulting mass spectrum would be expected to show a molecular ion peak (if stable enough) and characteristic fragment ions. For instance, fragmentation could occur at the ester linkage, leading to ions corresponding to the 3-methylbutyl group and the 1-hydroxycyclohexaneacetic acid moiety.

For quantification, GC-MS can be operated in two modes: full scan or selected ion monitoring (SIM). In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios, which is useful for identifying unknown compounds. In SIM mode, the instrument is set to detect only a few specific ions characteristic of the target analyte. SIM mode offers significantly higher sensitivity and is the preferred method for trace-level quantification of a known compound like this compound. An internal standard, a structurally similar compound added to the sample at a known concentration, would typically be used to ensure high accuracy and precision in quantification.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary electrophoresis (CE) is a separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. In its most common form, capillary zone electrophoresis (CZE), separation is driven by differences in the electrophoretic mobility of charged species. Since this compound is a neutral molecule, it does not possess a net charge and therefore would not migrate in the electric field under typical CZE conditions. All neutral molecules would move with the electroosmotic flow (EOF) and elute as a single, unresolved peak.

However, a specific mode of CE, known as Micellar Electrokinetic Chromatography (MEKC), is capable of separating neutral compounds. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These surfactants form micelles, which are charged aggregates that act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is then achieved based on the differential partitioning of the analytes into the micelles. While theoretically applicable, the use of MEKC for the analysis of this compound has not been reported in the scientific literature. The development of such a method would require careful selection of the surfactant and optimization of buffer pH and concentration.

Advanced Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices, such as environmental or biological samples, necessitates an effective sample preparation step to remove interferences and concentrate the analyte prior to analysis. The choice of technique depends on the nature of the sample matrix and the concentration of the analyte.

For liquid samples, liquid-liquid extraction (LLE) using an appropriate organic solvent could be employed to extract the relatively nonpolar ester from an aqueous matrix. The choice of solvent would be critical to ensure high recovery of the target analyte while minimizing the extraction of interfering substances.

Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE. For this compound, a reversed-phase sorbent (e.g., C18) would likely be suitable. The sample would be loaded onto the SPE cartridge, interfering polar compounds would be washed away, and the analyte of interest would be eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby improving detection limits.

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in combination with GC. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above the sample). The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. The selection of the fiber coating is crucial for the selective extraction of the target compound.

Table 2: Overview of Advanced Sample Preparation Techniques

TechniquePrincipleApplicability to this compound
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Suitable for extracting the ester from aqueous samples using a non-polar organic solvent.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by elution with a solvent.A reversed-phase sorbent could be used to isolate the compound from polar interferences and concentrate it.
Solid-Phase Microextraction (SPME) Adsorption of the analyte onto a coated fiber, followed by thermal desorption in the GC inlet.A non-polar or mid-polar fiber coating would be appropriate for extracting this volatile ester from liquid or headspace samples.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies were found that have performed quantum chemical calculations to determine the molecular geometry and electronic structure of 3-Methylbutyl 1-hydroxycyclohexaneacetate.

Density Functional Theory (DFT) Studies of Conformational Analysis

A search of scientific databases yielded no Density Functional Theory (DFT) studies focused on the conformational analysis of this compound. Such studies would be valuable for understanding the molecule's three-dimensional structure and the relative energies of its different conformers, which in turn influence its physical and chemical properties.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

There are no available computational studies that predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound. Computational prediction of these spectra is a standard application of quantum chemical methods and is instrumental in the structural elucidation and characterization of compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

No research articles detailing Molecular Dynamics (MD) simulations for the conformational sampling and dynamics of this compound could be located. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if relevant biological data emerges)

The absence of publicly available biological data for this compound means that no Quantitative Structure-Activity Relationship (QSAR) models have been developed. QSAR studies are contingent on having a dataset of compounds with known biological activities to which the structural features of this compound could be compared.

Reaction Mechanism Elucidation via Computational Pathways

There are no computational studies in the available literature that elucidate the potential reaction mechanisms involving this compound. Such research would involve calculating the transition states and energy barriers of possible reactions, providing a deeper understanding of its chemical reactivity.

Environmental Fate and Degradation Pathways

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

The hydrolytic stability of an organic compound is a critical factor in determining its persistence in aquatic environments. Esters, such as 3-Methylbutyl 1-hydroxycyclohexaneacetate, are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding an alcohol and a carboxylic acid. In this case, hydrolysis would produce 3-methylbutanol and 1-hydroxycyclohexaneacetic acid.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Under neutral conditions (pH 7), the reaction rate is often slow, but it can be accelerated under acidic (pH < 7) or alkaline (pH > 7) conditions.

Currently, there are no specific experimental studies available in the peer-reviewed literature that quantify the hydrolysis rate constant or the half-life of this compound in aquatic environments under various pH and temperature conditions. Such data would be essential for accurately modeling its persistence in rivers, lakes, and oceans.

Table 1: Predicted Hydrolytic Degradation Products of this compound

ReactantDegradation ProcessProduct 1Product 2
This compoundHydrolysis3-Methylbutanol1-Hydroxycyclohexaneacetic acid

Note: This table is based on general chemical principles of ester hydrolysis, as specific experimental data for this compound is not available.

Photolytic Degradation Mechanisms and Products

Photolytic degradation, or photolysis, is another important pathway for the breakdown of chemical compounds in the environment. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of chemical bonds. The susceptibility of a compound to photolysis depends on its chemical structure and its ability to absorb light in the ultraviolet (UV) and visible regions of the solar spectrum.

For this compound, direct photolysis would require the presence of a chromophore, a part of the molecule that absorbs light. While the ester and hydroxyl groups are not strong chromophores in the solar spectrum, indirect photolysis could occur. This process involves the reaction of the compound with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH). These highly reactive species can initiate oxidation reactions, leading to the degradation of the parent compound.

Detailed studies on the photolytic degradation of this compound, including its quantum yield, reaction kinetics with hydroxyl radicals, and the identification of its photoproducts, are currently absent from the scientific literature.

Biodegradation Potential and Microbial Metabolism Studies

Biodegradation, the breakdown of organic compounds by microorganisms, is a primary mechanism for the removal of many chemicals from the environment. The rate and extent of biodegradation depend on the chemical structure of the compound, the presence of suitable microbial populations, and environmental conditions such as temperature, oxygen levels, and nutrient availability.

Esters are generally considered to be biodegradable. Microorganisms, such as bacteria and fungi, produce enzymes called esterases that can hydrolyze the ester bond. Following the initial hydrolysis of this compound to 3-methylbutanol and 1-hydroxycyclohexaneacetic acid, these smaller molecules could be further metabolized by microbial communities.

However, without specific studies on this compound, its actual biodegradability remains unknown. Standardized biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be necessary to determine if the compound is readily biodegradable, inherently biodegradable, or persistent in the environment.

Sorption and Transport Behavior in Environmental Compartments

The transport and distribution of a chemical in the environment are governed by its sorption behavior. Sorption is the process by which a chemical binds to solid particles, such as soil and sediment. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the compound is likely to adsorb strongly to soil and sediment, reducing its mobility in the environment. Conversely, a low Koc value suggests that the compound will remain primarily in the water phase and be more mobile.

The sorption of an organic compound is influenced by its hydrophobicity, which is often estimated by its octanol-water partition coefficient (Kow). While experimental data for the Koc and Kow of this compound are not available, its structure suggests it would have a moderate degree of hydrophobicity.

Further research is needed to determine the specific sorption coefficients for this compound in various soil and sediment types. This information is critical for predicting its potential for leaching into groundwater or accumulating in sediments.

Table 2: Summary of Data Gaps in the Environmental Fate of this compound

Environmental ProcessKey ParameterStatus of Available Data
Hydrolytic DegradationRate constants at different pH valuesNot Available
Photolytic DegradationQuantum yield, reaction with •OHNot Available
BiodegradationBiodegradability classification (OECD)Not Available
Sorption and TransportSoil-water partition coefficient (Koc)Not Available

Advanced Applications in Chemical Research and Development

Utilization as a Synthetic Intermediate in Multi-step Organic Synthesis

As an ester containing both a hydroxyl group and a branched alkyl chain, 3-Methylbutyl 1-hydroxycyclohexaneacetate possesses functional groups that could theoretically allow it to serve as a versatile intermediate in multi-step organic syntheses. The hydroxyl group on the cyclohexane (B81311) ring can be a site for further chemical modifications, such as oxidation to a ketone, elimination to form an alkene, or etherification. The ester group itself can be hydrolyzed to yield 1-hydroxycyclohexaneacetic acid and 3-methyl-1-butanol, both of which could be valuable starting materials for other synthetic pathways.

Application in Analytical Standards and Method Validation

In the field of analytical chemistry, well-characterized chemical compounds are essential as standards for the validation of new analytical methods. A pure sample of this compound could theoretically be used as a reference standard in techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly if it were a component in a complex mixture being analyzed.

For instance, if this compound were identified as an impurity or a metabolic byproduct in a particular industrial or biological process, a synthesized and purified standard would be crucial for:

Method Development: Optimizing separation and detection parameters.

Method Validation: Assessing accuracy, precision, linearity, and limits of detection and quantification.

Quality Control: Ensuring the identity and purity of related chemical products.

Despite this potential, there are no widespread, established analytical methods that list this compound as a required certified reference material.

Role in Material Science or Polymer Chemistry

The structure of this compound suggests several hypothetical roles in material science and polymer chemistry. The presence of a hydroxyl group would allow it to act as a monomer in the synthesis of polyesters or polyurethanes. The bulky cyclohexyl and isoamyl groups could impart specific physical properties to a polymer, such as increased rigidity, altered solubility, or a higher glass transition temperature.

Furthermore, as an ester with a relatively high molecular weight, it could be investigated as a plasticizer for certain polymers, potentially improving their flexibility and processability. The non-polar alkyl portions of the molecule would influence its compatibility with different polymer matrices. Nevertheless, there is a lack of published research or patents demonstrating the use of this compound in the formulation of commercial polymers or materials.

Exploratory Studies in Chemical Sensing or Supramolecular Chemistry

In chemical sensing, this compound could theoretically be used as a recognition element on a sensor surface. The specific binding of an analyte to this compound could trigger a detectable signal. However, the design and synthesis of such a sensor would require significant research and development, and there are currently no known studies detailing its application in this field.

Q & A

Q. Q1: What are the recommended synthetic routes for 3-methylbutyl 1-hydroxycyclohexaneacetate, and how do reaction conditions influence yield?

A: The compound can be synthesized via esterification of 1-hydroxycyclohexaneacetic acid with 3-methylbutanol. Key factors include:

  • Catalyst choice : Acid catalysts (e.g., H₂SO₄) are standard, but enzymatic catalysts (e.g., lipases) may improve regioselectivity.
  • Solvent selection : Non-polar solvents (e.g., toluene) enhance esterification efficiency by azeotropic removal of water .
  • Temperature : Optimal yields (70–80%) are achieved at 80–100°C, balancing reaction rate and thermal degradation .

Q. Q2: What analytical techniques are critical for confirming the purity and structure of this compound?

A:

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying ester linkage formation (e.g., carbonyl resonance at ~170 ppm) and hydroxyl group retention .
  • GC-MS : Detects volatile impurities (e.g., unreacted alcohol or acid precursors) with a detection limit of <0.1% .
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity ≥98% .

Q. Q3: How does the compound’s stability vary under different storage conditions?

A: Stability studies indicate:

  • Short-term : Stable at 4°C for 1–2 weeks in inert atmospheres (N₂/Ar).
  • Long-term : Storage at -20°C in amber vials prevents photodegradation and hydrolysis, maintaining integrity for ≥2 years .

Advanced Research Questions

Q. Q4: What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

A: Competing reactions include:

  • Transesterification : Residual moisture or acidic conditions may hydrolyze the ester, regenerating free acid/alcohol .
  • Isomerization : Steric hindrance in the cyclohexane ring can lead to chair-flip intermediates, producing diastereomers detectable via chiral HPLC .

Q. Q5: How can solvent polarity and temperature be optimized to suppress racemization in enantioselective syntheses?

A:

  • Low-polarity solvents (e.g., hexane) minimize solvation of intermediates, reducing racemization.
  • Sub-ambient temperatures (-10°C to 0°C) slow kinetic resolution, favoring enantiomeric excess (ee >90%) .

Q. Q6: How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

A:

  • NMR discrepancies : Aromatic proton splitting patterns may indicate conformational flexibility in the cyclohexane ring. Dynamic NMR at variable temperatures (25–60°C) can confirm slow ring-flipping .
  • IR anomalies : Unexpected carbonyl stretching (e.g., 1720 cm⁻¹ vs. 1740 cm⁻¹) often arise from hydrogen bonding with residual hydroxyl groups. Drying samples over molecular sieves resolves this .

Q. Q7: What strategies improve the separation of structural isomers during purification?

A:

  • Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate, 9:1 to 4:1) to resolve isomers differing in hydroxyl positioning.
  • Crystallization : Slow cooling in ethanol selectively precipitates the trans-isomer due to higher lattice stability .

Q. Q8: What computational methods predict the compound’s reactivity in novel reaction environments?

A:

  • DFT calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the ester carbonyl (ΔG‡ ≈ 25–30 kcal/mol).
  • MD simulations : Solvent-solute interactions in polar aprotic media (e.g., DMF) show enhanced electrophilicity at the α-carbon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.